Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate
Overview
Description
The compound’s name suggests it is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyrrolidine carboxylate with a chloro-iodopyridine derivative. The exact conditions and reagents would depend on the specific synthetic route chosen.Molecular Structure Analysis
The structure of the compound could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The compound’s reactivity could be studied under various conditions to determine its potential as a synthetic intermediate or its behavior in biological systems.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, could be determined experimentally.Scientific Research Applications
Photochemical and Thermal Synthesis Applications : A study discusses the photochemical and thermal synthesis of complexes that include a structure similar to the one . These complexes have potential applications in various fields due to their selective and efficient ligand interchange capabilities under irradiation conditions (Bonnet et al., 2003).
Water Oxidation Catalysts : Another research focuses on the synthesis of Ru complexes for water oxidation, indicating the potential use of similar compounds in catalysis and energy-related applications (Zong & Thummel, 2005).
Production of Substituted Pyrroles : A study demonstrates the reaction of tert-butyl ester of pyrrole carboxylic acid with singlet oxygen, leading to the production of 5-substituted pyrroles. This has implications in synthetic organic chemistry, especially in the production of compounds like prodigiosin (Wasserman et al., 2004).
Catalytic Systems for Oxidation Reactions : Research on the iodine–pyridine–tert-butylhydroperoxide catalytic system reveals its application in the oxidation of benzylic methylenes to ketones and primary amines to nitriles, showcasing the environmental benefits of such metal-free systems (Zhang et al., 2009).
Asymmetric Synthesis of Pyrrolidines : A practical asymmetric synthesis method for N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy is discussed. This method has significant applications in the efficient synthesis of chiral pyrrolidine derivatives (Chung et al., 2005).
Synthesis and Characterization of Schiff Base Compounds : Research involving the synthesis of tert-butyl-based compounds and their characterization using various spectroscopic methods indicates their potential in the development of new materials and molecular structures (Çolak et al., 2021).
Safety And Hazards
The compound’s safety and potential hazards would need to be assessed. This could involve studying its toxicity, flammability, and environmental impact.
Future Directions
Future research could involve further exploration of the compound’s synthetic applications, its potential uses in medicine or industry, and its environmental impact.
Please consult with a qualified professional or researcher for more detailed and accurate information. This analysis is based on general principles of organic chemistry and may not accurately reflect the properties of the specific compound .
properties
IUPAC Name |
tert-butyl 3-[(6-chloro-5-iodopyridin-3-yl)oxymethyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClIN2O3/c1-15(2,3)22-14(20)19-5-4-10(8-19)9-21-11-6-12(17)13(16)18-7-11/h6-7,10H,4-5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHFHKOVLUOVIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=CC(=C(N=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClIN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124897 | |
Record name | 1,1-Dimethylethyl 3-[[(6-chloro-5-iodo-3-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate | |
CAS RN |
1186311-20-5 | |
Record name | 1,1-Dimethylethyl 3-[[(6-chloro-5-iodo-3-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[[(6-chloro-5-iodo-3-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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